molecular formula C8H12O6 B1296336 Trimethyl ethane-1,1,2-tricarboxylate CAS No. 40967-67-7

Trimethyl ethane-1,1,2-tricarboxylate

Cat. No.: B1296336
CAS No.: 40967-67-7
M. Wt: 204.18 g/mol
InChI Key: CFXNPIZDNPUMFS-UHFFFAOYSA-N
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Description

Trimethyl ethane-1,1,2-tricarboxylate, also known as trimethyl 1,1,2-ethanetricarboxylate, is an organic compound with the molecular formula C8H12O6. It is a tricarboxylate ester, which means it contains three ester functional groups. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl ethane-1,1,2-tricarboxylate can be synthesized through the esterification of 1,1,2-ethanetricarboxylic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of advanced catalysts and reaction conditions can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

Trimethyl ethane-1,1,2-tricarboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

    Transesterification: The ester groups can be exchanged with other alcohols to form different esters.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

    Transesterification: Catalyzed by acids or bases, such as sulfuric acid or sodium methoxide, and performed under reflux conditions.

    Reduction: Conducted using reducing agents like lithium aluminum hydride in anhydrous solvents, such as diethyl ether or tetrahydrofuran.

Major Products Formed

    Hydrolysis: Produces 1,1,2-ethanetricarboxylic acid and methanol.

    Transesterification: Forms different esters depending on the alcohol used.

    Reduction: Yields the corresponding alcohols.

Scientific Research Applications

Trimethyl ethane-1,1,2-tricarboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of trimethyl ethane-1,1,2-tricarboxylate involves its interaction with various molecular targets and pathways. In hydrolysis reactions, the ester groups are cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of carboxylic acids and alcohols. In reduction reactions, the ester groups are reduced to alcohols through the transfer of hydride ions from reducing agents.

Comparison with Similar Compounds

Similar Compounds

    Trimethyl citrate: Another tricarboxylate ester with similar chemical properties.

    Trimethyl aconitate: A tricarboxylate ester with a different structural arrangement.

    Trimethyl isocitrate: A tricarboxylate ester with a different functional group arrangement.

Uniqueness

Trimethyl ethane-1,1,2-tricarboxylate is unique due to its specific structural arrangement, which allows it to participate in a variety of chemical reactions. Its three ester groups make it a versatile compound in organic synthesis and industrial applications.

Properties

IUPAC Name

trimethyl ethane-1,1,2-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O6/c1-12-6(9)4-5(7(10)13-2)8(11)14-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXNPIZDNPUMFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80303026
Record name Trimethyl ethane-1,1,2-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40967-67-7
Record name 40967-67-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156145
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Trimethyl ethane-1,1,2-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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